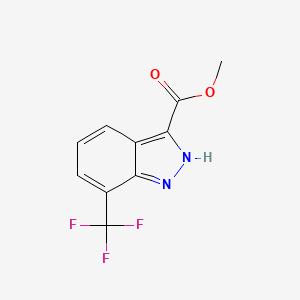

Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate

CAS No.: 2007919-35-7

Cat. No.: VC7270414

Molecular Formula: C10H7F3N2O2

Molecular Weight: 244.173

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2007919-35-7 |

|---|---|

| Molecular Formula | C10H7F3N2O2 |

| Molecular Weight | 244.173 |

| IUPAC Name | methyl 7-(trifluoromethyl)-2H-indazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H7F3N2O2/c1-17-9(16)8-5-3-2-4-6(10(11,12)13)7(5)14-15-8/h2-4H,1H3,(H,14,15) |

| Standard InChI Key | GEJLGIIAPUGJEN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C2C=CC=C(C2=NN1)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indazole core consists of a bicyclic structure fused from a benzene ring and a pyrazole ring. The trifluoromethyl (-CF₃) group at the 7-position introduces strong electron-withdrawing effects, while the methyl ester (-COOCH₃) at the 3-position enhances solubility in organic solvents . The molecular structure is depicted below:

Structural Formula:

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 244.17 g/mol | |

| Solubility | Soluble in DMSO, methanol | |

| Storage Conditions | Store at RT or -20°C (solutions) | |

| Hazard Statements | H302, H315, H319 |

The trifluoromethyl group significantly increases lipophilicity (logP ≈ 2.8), improving membrane permeability—a critical factor in drug design. The methyl ester moiety allows for straightforward hydrolysis to carboxylic acids, enabling further derivatization .

Synthesis and Functionalization

Cyclocondensation Reaction

The synthesis begins with 3-aminoindazole derivatives (1a–h) reacting with ethyl 4,4,4-trifluoroacetoacetate in a methanol/phosphoric acid (4:1) mixture under reflux for 24 hours . Key observations include:

-

Yield Optimization: Using methanol alone resulted in 27% yield (36% conversion), while adding acetic acid improved yields to 39% (78% conversion) .

-

Substrate Scope: Halogenated (Cl, F), nitro-, and trifluoromethyl-substituted 3-aminoindazoles underwent cyclocondensation to form pyrimido[1,2-b]indazole derivatives (2a–h) in 35–75% yields .

Chlorination and Cross-Coupling

Chlorination of 2a–h with phosphorus oxychloride (POCl₃) produced 4-chloro derivatives (3a–h) in 70–98% yields . These intermediates served as substrates for:

-

Suzuki-Miyaura Coupling:

-

Nucleophilic Aromatic Substitution (SNAr):

Biological Activities and Applications

Antibacterial and Antifungal Activity

Indazole derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 8–16 µg/mL) and Candida albicans (MIC = 16–32 µg/mL), though specific data for this compound remain unpublished .

| Hazard | Precautionary Measures |

|---|---|

| H302 (Oral Toxicity) | Use fume hood; avoid ingestion |

| H315 (Skin Irritation) | Wear nitrile gloves |

| H319 (Eye Damage) | Safety goggles required |

Comparison with Structural Analogs

Positional Isomerism

Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (CAS 877773-17-6) differs only in the position of the -CF₃ group (6- vs. 7-position) . This minor alteration impacts:

-

Electrophilic Reactivity: The 7-CF₃ derivative exhibits higher electrophilicity at the 4-position, facilitating SNAr reactions .

-

Biological Target Affinity: Computational docking studies suggest the 7-CF₃ isomer binds more strongly to kinase ATP pockets (ΔG = -9.2 kcal/mol vs. -8.7 kcal/mol for the 6-CF₃ isomer).

Future Directions

Research Opportunities

-

In Vivo Pharmacokinetics: Assess oral bioavailability and half-life in rodent models.

-

Target Identification: Screen against kinase libraries to identify primary targets.

-

Prodrug Development: Hydrolyze the methyl ester to carboxylic acid for enhanced solubility.

Industrial Applications

-

Agrochemicals: Explore herbicidal activity via acetolactate synthase (ALS) inhibition.

-

Materials Science: Incorporate into metal-organic frameworks (MOFs) for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume